molecular formula C12H10O3 B13220129 3-Cyclopropyl-1-benzofuran-2-carboxylic acid

3-Cyclopropyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13220129
M. Wt: 202.21 g/mol
InChI Key: JQWYVIZYGXHVCY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound features a cyclopropyl group attached to the benzofuran core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The cyclopropyl group can then be introduced through various alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

3-Cyclopropyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in 3-Cyclopropyl-1-benzofuran-2-carboxylic acid distinguishes it from other benzofuran derivatives. This group can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

3-cyclopropyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14)

InChI Key

JQWYVIZYGXHVCY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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